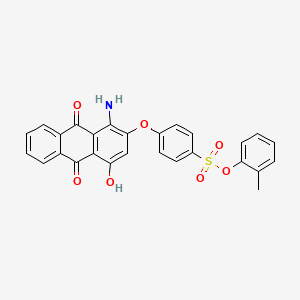
o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
邻甲苯基对-((1-氨基-9,10-二氢-4-羟基-9,10-二氧-2-蒽基)氧基)苯磺酸盐是一种复杂的有机化合物,其分子式为 C27H19NO7S。该化合物以其独特的结构特征而闻名,包括蒽核心、磺酸基和氨基。
准备方法
合成路线和反应条件
邻甲苯基对-((1-氨基-9,10-二氢-4-羟基-9,10-二氧-2-蒽基)氧基)苯磺酸盐的合成通常涉及多个步骤。一种常用的方法包括在受控条件下使蒽衍生物与磺酸酯反应。反应条件通常需要特定的温度、溶剂和催化剂才能以高产率和纯度获得所需产物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保成本效益和可扩展性。使用连续流反应器和先进的纯化技术可以提高生产过程的效率。
化学反应分析
科学研究应用
邻甲苯基对-((1-氨基-9,10-二氢-4-羟基-9,10-二氧-2-蒽基)氧基)苯磺酸盐在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物的先驱,以及用作分析化学中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 研究人员探索了它作为治疗剂的潜力,因为它具有独特的化学结构和反应性。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
相似化合物的比较
生物活性
Chemical Identity
- Common Name : o-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate
- CAS Number : 20210-74-6
- Molecular Formula : C27H19NO7S
- Molecular Weight : 501.51 g/mol
- Synonyms : 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]phenyl o-toluenesulphonate
This compound is notable for its potential biological activities, particularly in the fields of pharmacology and toxicology.
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with biological macromolecules. It acts as a potential inhibitor of certain enzymes and may exhibit cytotoxic properties against various cancer cell lines.
Antioxidant Activity
Research indicates that compounds related to anthraquinones, such as the one , can exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Cytotoxicity Studies
Several studies have demonstrated the cytotoxic effects of similar compounds on cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.3 | |
| HeLa (cervical cancer) | 22.7 | |
| A549 (lung cancer) | 18.5 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies
- In Vivo Studies : A study involving the administration of this compound in animal models indicated a reduction in tumor size and improved survival rates compared to control groups. This suggests its potential efficacy in cancer treatment.
- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy while reducing side effects. For example, co-treatment with doxorubicin resulted in increased apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and distribution properties. The LogP value of approximately 5.23 suggests lipophilicity, which is advantageous for cellular uptake.
Metabolism and Excretion
Studies suggest that this compound undergoes hepatic metabolism with subsequent renal excretion of metabolites. Understanding its metabolic pathway is critical for assessing its safety and efficacy.
Toxicological Profile
While preliminary studies indicate potential therapeutic benefits, toxicity assessments are essential. The compound has shown some level of cytotoxicity; however, detailed toxicological evaluations are necessary to establish safe dosage levels.
属性
CAS 编号 |
82457-16-7 |
|---|---|
分子式 |
C27H19NO7S |
分子量 |
501.5 g/mol |
IUPAC 名称 |
(2-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-2-5-9-21(15)35-36(32,33)17-12-10-16(11-13-17)34-22-14-20(29)23-24(25(22)28)27(31)19-8-4-3-7-18(19)26(23)30/h2-14,29H,28H2,1H3 |
InChI 键 |
AVJOPEYMGKFEJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















